3-(Hydroxymethyl)phenylboronic acid
Overview
Description
3-(Hydroxymethyl)phenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative characterized by the presence of a hydroxymethyl group attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .
Biochemical Analysis
Biochemical Properties
3-(Hydroxymethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with diols, such as those found in carbohydrates and nucleotides. The boronic acid group forms reversible covalent bonds with diols, enabling the compound to act as a molecular recognition element in various biochemical assays and sensors .
In addition to its interactions with diols, this compound has been shown to interact with certain enzymes, such as glycosidases and proteases. These interactions can modulate the activity of the enzymes, either inhibiting or enhancing their catalytic functions. For example, the binding of this compound to the active site of a glycosidase can inhibit the enzyme’s ability to hydrolyze glycosidic bonds, thereby affecting carbohydrate metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades .
Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the transcriptional activity of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the formation of reversible covalent bonds between the boronic acid group and diols present in biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context and the nature of the biomolecule involved .
In addition to its interactions with diols, this compound can bind to the active sites of enzymes, thereby modulating their catalytic activity. This binding can result in either competitive or non-competitive inhibition, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . The compound’s stability can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Long-term exposure to this compound has been observed to result in sustained modulation of cellular functions, including alterations in cell signaling pathways, gene expression, and metabolic activity . These effects can vary depending on the concentration of the compound and the specific cellular context .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the compound has been shown to exert beneficial effects on cellular functions, such as enhancing metabolic activity and promoting cell proliferation . At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress, apoptosis, and tissue damage .
Threshold effects have been observed in these studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects . Beyond this range, the compound’s effects can become detrimental, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the metabolism of carbohydrates, where the compound interacts with glycosidases and other carbohydrate-processing enzymes . This interaction can modulate the activity of these enzymes, leading to changes in the flux of metabolic pathways and the levels of specific metabolites .
Additionally, this compound can influence the metabolism of nucleotides and other biomolecules by interacting with enzymes involved in their synthesis and degradation . These interactions can result in alterations in the levels of specific metabolites and the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the specific cellular context . Once inside the cells, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments .
The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors can affect the compound’s bioavailability and its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on specific cellular processes .
The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biochemical activity . This localization can be dynamic, with the compound being redistributed in response to changes in cellular conditions or signaling events .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-(Hydroxymethyl)phenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Scientific Research Applications
3-(Hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)phenylboronic acid primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-(Hydroxymethyl)phenylboronic acid: Similar structure but with the hydroxymethyl group in a different position, affecting its reactivity and applications.
3-Carboxyphenylboronic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties and uses.
Uniqueness: 3-(Hydroxymethyl)phenylboronic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTDLKXUWVKLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370432 | |
Record name | 3-(Hydroxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87199-15-3 | |
Record name | (3-Hydroxymethyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87199-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(hydroxymethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-(Hydroxymethyl)phenylboronic acid play in the Suzuki reaction described in the research?
A1: The research paper focuses on a novel dinuclear palladium complex used as a catalyst in the Suzuki reaction []. In this context, this compound serves as a reactant, specifically an organoboron reagent. It reacts with an appropriate organic halide or triflate in the presence of the palladium catalyst and a base to form a new carbon-carbon bond. This reaction is particularly valuable for constructing biaryl compounds, which are important structural motifs in pharmaceuticals and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.